Methyl 3-(ethylcarbamoyl)benzoate

概要

説明

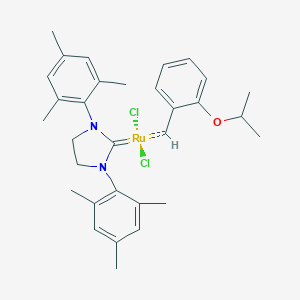

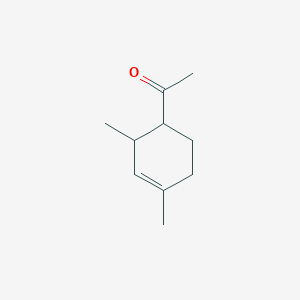

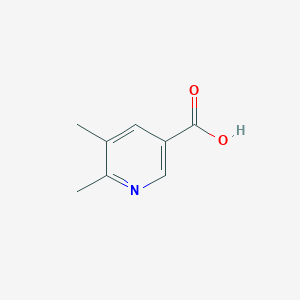

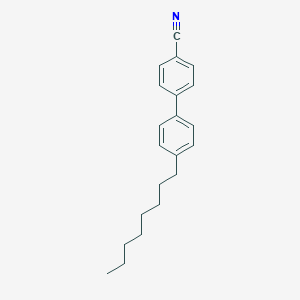

“Methyl 3-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3. It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . The synthesis of esters like “Methyl 3-(ethylcarbamoyl)benzoate” can be achieved through carboxylic acids reacting with alcohols in the presence of an acid catalyst .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(ethylcarbamoyl)benzoate” is represented by the InChI code 1S/C11H13NO3/c1-3-12-10(13)8-5-4-6-9(7-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) .

Chemical Reactions Analysis

Esters like “Methyl 3-(ethylcarbamoyl)benzoate” can undergo various reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .

Physical And Chemical Properties Analysis

“Methyl 3-(ethylcarbamoyl)benzoate” has a molecular weight of 207.23 g/mol. More detailed physical and chemical properties may be available from suppliers or in safety data sheets .

科学的研究の応用

Cyano(ethoxycarbonothioylthio)methyl benzoate :

- Study: This compound has been shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins, and can be further elaborated. A rare 1,5-nitrile translocation was observed during the study.

- Authors: S. Bagal, M. de Greef, S. Zard (2006).

- Journal: Organic Letters.

- Details: Read more.

Montmorillonite Clay Catalysis involving Methyl Benzoate :

- Study: This research investigated the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, forming various compounds like benzonitrile, benzoic acid, benzamide, and others. The study also analyzed the pathways of product formation and the deactivation of the clay catalyst.

- Authors: A. Wali, S. Unnikrishnan, S. Pillai, V. Kaushik, S. Satish (1998).

- Journal: Journal of Catalysis.

- Details: Read more.

Cytotoxicity of Methyl Benzoate :

- Study: This study tested the cytotoxicity of Methyl Benzoate (MB) against cultured human cells, including kidney, colon, and neuronal cells. The study also compared MB with other benzoic acids and suggested mild toxicity which should be considered in industrial and agricultural applications.

- Authors: Heeyoun Bunch, Jungeun Park, Hyeseung Choe, M. Mostafiz, Jang-Eok Kim, Kyeong‐Yeoll Lee (2020).

- Journal: Heliyon.

- Details: Read more.

Safety And Hazards

While specific safety and hazard information for “Methyl 3-(ethylcarbamoyl)benzoate” was not found, it’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

将来の方向性

While specific future directions for “Methyl 3-(ethylcarbamoyl)benzoate” were not found, 2-naphthol, an important starting material in various organic transformations, has drawn great attention due to its attributes such as low cost, easy to handle, and eco-friendliness . This suggests potential future research directions in exploring the synthetic utility of similar compounds for the construction of diverse bioactive heterocyclic scaffolds .

特性

IUPAC Name |

methyl 3-(ethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-5-4-6-9(7-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDZWZUXLGRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155343 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(ethylcarbamoyl)benzoate | |

CAS RN |

126926-40-7 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)